(R)-3-Cyclopropylmorpholine

Description

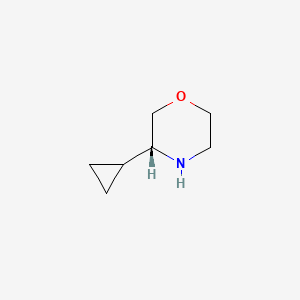

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-cyclopropylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPQNHKRHERBF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717598 | |

| Record name | (3R)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270034-81-5 | |

| Record name | (3R)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereochemical Characterization and Elucidation of R 3 Cyclopropylmorpholine

Spectroscopic Techniques for Absolute and Relative Configuration Determination

Spectroscopic methods are indispensable for elucidating the absolute and relative stereochemistry of chiral molecules like (R)-3-Cyclopropylmorpholine. These techniques probe the differential interaction of the molecule with various forms of electromagnetic radiation, providing a fingerprint of its spatial arrangement.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural elucidation, can be adapted for chiral discrimination. In a standard achiral solvent, the NMR spectra of (R)- and (S)-3-Cyclopropylmorpholine are identical. However, by introducing a chiral environment, the enantiomers can be distinguished. youtube.com

This is typically achieved through two main strategies:

Chiral Solvating Agents (CSAs): The addition of an enantiomerically pure CSA to the NMR sample containing the racemic or enantiomerically enriched analyte leads to the formation of transient diastereomeric solvates. These diastereomeric complexes have distinct magnetic environments, resulting in separate signals for the (R) and (S) enantiomers in the NMR spectrum. mst.edu For a molecule like this compound, the protons adjacent to the stereocenter and the nitrogen atom would be most affected, exhibiting chemical shift differences (ΔΔδ). For instance, using a chiral acid CSA could lead to the formation of diastereomeric salts, allowing for the differentiation of signals. mdpi.com

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the analyte with an enantiomerically pure CDA to form stable diastereomers. These diastereomers can then be analyzed by standard NMR. For 3-Cyclopropylmorpholine (B1422630), the secondary amine provides a reactive handle for derivatization with agents like Mosher's acid or 1-fluoroindan-1-carboxylic acid (FICA). mdpi.com The resulting diastereomeric amides would display clearly separated signals in ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for not only the determination of enantiomeric excess but also, in many cases, the assignment of absolute configuration based on established models of the CDA's shielding/deshielding effects.

While direct published NMR data specifically detailing the chiral analysis of this compound is sparse, the principles are well-established with analogous structures like 3-methylmorpholine. nih.gov The use of enantiomeric ¹⁹F-labeled probes, for example, can create diastereomeric complexes that are readily distinguished by ¹⁹F NMR spectroscopy. nih.gov

Table 1: Illustrative Principles of Chiral NMR Spectroscopy

| Method | Principle | Interaction | Result in NMR Spectrum |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | Formation of transient, non-covalent diastereomeric complexes. | Analyte + Enantiopure CSA ⇌ Diastereomeric Solvates | Splitting of signals for enantiomers; chemical shift non-equivalence (ΔΔδ). |

| Chiral Derivatizing Agent (CDA) | Covalent reaction to form stable diastereomers. | Analyte + Enantiopure CDA → Diastereomeric Products | Separate, distinct sets of signals for each newly formed diastereomer. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Chiroptical techniques like VCD and ECD are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.govbruker.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a vibrating molecule. bruker.comhindsinstruments.com Every chiral molecule has a unique VCD spectrum which is highly sensitive to its absolute configuration. For this compound, the VCD spectrum would be the mirror image of the spectrum for its (S)-enantiomer. By comparing the experimentally measured VCD spectrum with spectra predicted by ab initio quantum mechanical calculations for the (R) and (S) configurations, the absolute stereochemistry can be unequivocally assigned. hindsinstruments.com This technique has been successfully applied to determine the absolute configuration of other complex chiral molecules. nih.gov

Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pubfaccts.de The resulting ECD spectrum, characterized by positive or negative Cotton effects, is a direct consequence of the molecule's stereochemistry. amrita.edu While the morpholine (B109124) and cyclopropyl (B3062369) groups themselves are not strong chromophores, the molecule's electronic transitions in the far-UV region can provide a characteristic ECD spectrum. encyclopedia.pub Similar to VCD, the experimental ECD spectrum of this compound can be compared with theoretical spectra calculated for both enantiomers to assign the absolute configuration. faccts.de The reliability of this method has been demonstrated for a wide range of chiral compounds. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jasco-global.comnumberanalytics.com An ORD spectrum provides more information than a single optical rotation measurement (e.g., at the sodium D-line). The spectrum shows a characteristic curve, and for compounds with chromophores that absorb in the measured range, it will exhibit a Cotton effect. amrita.eduscribd.com

For this compound, the ORD curve would be compared against that predicted by computational methods for the (R) configuration. nih.gov This comparison, especially across a range of wavelengths, offers a reliable method for assigning the absolute configuration. nih.gov The sign and shape of the ORD curve are directly related to the molecule's three-dimensional structure. numberanalytics.com

Chromatographic Methods for Enantiomeric Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for quantifying the relative amounts of enantiomers in a mixture, allowing for the precise determination of enantiomeric purity and enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers. researchgate.net The separation is achieved by creating a chiral environment where the two enantiomers interact differently. chiralpedia.com This is most commonly done using a Chiral Stationary Phase (CSP). researchgate.net

A CSP consists of an enantiomerically pure molecule immobilized on a solid support (typically silica (B1680970) gel). chiralpedia.com When a racemic mixture of 3-cyclopropylmorpholine is passed through the column, the (R) and (S) enantiomers form transient diastereomeric complexes with the CSP. Due to differing stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation. researchgate.net

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. For a compound like 3-cyclopropylmorpholine, a polysaccharide-based column, such as one with a cellulose or amylose carbamate (B1207046) derivative, would be a primary choice for method development. u-tokyo.ac.jp

Table 2: Representative Chiral HPLC Method Parameters for Separating Amine Enantiomers

| Parameter | Description | Example Condition |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H |

| Mobile Phase | Mixture of a non-polar solvent and an alcohol | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) |

| Additive | An amine to improve peak shape and resolution | Diethylamine (DEA) (e.g., 0.1%) |

| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min |

| Detection | UV detector at a suitable wavelength (e.g., 210 nm) | 210 nm |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography can also be used for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz Similar to chiral HPLC, the technique relies on a chiral stationary phase. These phases are typically based on derivatized cyclodextrins coated onto the inside of a capillary column. gcms.cz

For the analysis of this compound, the compound would first be vaporized and then carried through the chiral column by an inert gas (e.g., helium or hydrogen). The differential interactions between the enantiomers and the cyclodextrin-based CSP cause them to travel through the column at different rates, leading to their separation. consensus.appconsensus.app The method's success depends on the choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program. gcms.cz For amines, derivatization to a less polar derivative (e.g., an amide or carbamate) is sometimes performed to improve chromatographic performance, although direct analysis is often possible.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and unique selectivity. google.com The use of supercritical carbon dioxide as the main component of the mobile phase provides a low-viscosity medium that allows for high flow rates and rapid equilibration of the stationary phase. google.com

For the chiral separation of this compound from its (S)-enantiomer, a screening approach utilizing various chiral stationary phases (CSPs) is typically employed. googleapis.com Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice due to their broad applicability in resolving a wide range of chiral compounds. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase in chiral SFC usually consists of supercritical CO2 and an organic modifier, such as methanol (B129727) or isopropanol, to enhance the solubility of the analyte and improve the interactions with the stationary phase. googleapis.com Basic or acidic additives can also be incorporated into the modifier to improve peak shape and resolution, especially for compounds with amine functionalities like this compound.

It is important to note that specific, publicly available SFC chromatograms and detailed separation conditions for this compound are limited. The following table provides an illustrative example of typical parameters that could be employed for the chiral separation of a small, basic molecule like this compound based on general principles of chiral SFC.

Table 1: Illustrative SFC Parameters for Chiral Separation of 3-Cyclopropylmorpholine Racemate

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Column Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. google.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ipaustralia.gov.au The diffraction pattern provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. google.com

To obtain the absolute configuration of this compound, a suitable single crystal of the compound, or a derivative thereof, would need to be grown. The analysis of the diffraction data, particularly when anomalous dispersion effects are utilized, allows for the determination of the correct enantiomer, confirming the (R) or (S) assignment.

Specific X-ray crystallographic data for this compound is not readily found in the public domain. The table below presents a hypothetical set of crystallographic parameters that might be expected for a crystal of this compound, for illustrative purposes.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C7H13NO |

| Formula Weight | 127.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.5 Å, b = 8.2 Å, c = 13.1 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 698.6 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.208 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100 K |

Dynamic Stereochemistry and Conformational Analysis of this compound

The stereochemical characterization of a molecule extends beyond its static structure to include its dynamic behavior in solution. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. For cyclic systems like morpholines, this includes the study of ring inversion.

In solution, the morpholine ring of this compound is not rigid but exists in a dynamic equilibrium between different conformations, primarily chair forms. The substituents on the ring can adopt either axial or equatorial positions. The relative energies of these conformers are influenced by steric and electronic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational dynamics in solution. By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), the predominant conformation and the orientation of the cyclopropyl group can be inferred. For instance, the relative orientation of the cyclopropyl group with respect to the morpholine ring will influence the local electronic environment and, consequently, the chemical shifts of nearby protons.

The morpholine ring undergoes a "chair-flip" or ring inversion, where one chair conformation converts into another. In this process, axial substituents become equatorial and vice versa. The energy barrier to this inversion is a key parameter of the molecule's flexibility.

For this compound, two chair conformers are possible, one with the cyclopropyl group in an axial position and the other with it in an equatorial position. The equilibrium between these two conformers is governed by their relative thermodynamic stabilities. Generally, bulky substituents prefer the equatorial position to minimize steric strain.

Dynamic NMR (DNMR) spectroscopy can be used to determine the energy barrier for the ring inversion. At low temperatures, the inversion process may be slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs, along with the frequency separation of the signals, can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. For N-substituted morpholines, these barriers are typically in the range that is accessible by DNMR.

R 3 Cyclopropylmorpholine As a Versatile Chiral Building Block in Organic Chemistry

Utilization in the Enantioselective Synthesis of Complex Molecular Architectures

The inherent chirality and stereochemically defined structure of (R)-3-Cyclopropylmorpholine make it an invaluable starting material for the enantioselective synthesis of more complex molecular architectures. While specific examples detailing the direct use of this compound in the total synthesis of natural products or complex pharmaceuticals are not extensively documented in publicly available literature, the principles of using chiral morpholines as synthons are well-established. Chiral morpholine (B109124) derivatives are recognized as key components in a variety of biologically active compounds. lifechemicals.com

The synthetic utility of such chiral building blocks lies in their ability to introduce a specific stereocenter at an early stage of a synthetic sequence, which is then carried through subsequent reactions to afford a final product with the desired stereochemistry. The cyclopropyl (B3062369) moiety in this compound offers a point of diversification, allowing for the construction of spirocyclic systems or the introduction of further functional groups through ring-opening reactions. For instance, the general strategy often involves the initial protection of the morpholine nitrogen, followed by reactions that capitalize on the reactivity of the cyclopropyl group or modifications at other positions of the morpholine ring.

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold can be readily modified at several positions, allowing for the generation of a diverse range of derivatives. These modifications can be broadly categorized into reactions at the nitrogen atom, the cyclopropyl ring, and the morpholine ring itself.

The secondary amine of the morpholine ring is a primary site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides, sulfates, or through reductive amination with aldehydes and ketones. The reaction conditions can be tailored to achieve mono-alkylation. For example, the N-alkylation of morpholine with various alcohols can be catalyzed by systems like CuO–NiO/γ–Al2O3. researchgate.net

N-Acylation: Acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) can be used to introduce acyl groups onto the morpholine nitrogen. These reactions are typically high-yielding and provide stable amide derivatives.

Interactive Data Table: Representative N-Alkylation and N-Acylation Reactions of Morpholine Analogs

| Reaction Type | Reagents and Conditions | Product Type | General Yield Range (%) |

|---|---|---|---|

| N-Alkylation (with Alkyl Halide) | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkylmorpholine | 70-95 |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)3) | N-Alkylmorpholine | 60-90 |

| N-Acylation (with Acyl Chloride) | Acyl chloride (RCOCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acylmorpholine | 85-98 |

| N-Acylation (with Carboxylic Acid) | Carboxylic acid (RCOOH), Coupling Agent (e.g., DCC, EDC) | N-Acylmorpholine | 75-95 |

The cyclopropyl ring is susceptible to a variety of transformations, including ring-opening reactions and C-H functionalization, which can introduce new functional groups and stereocenters. Palladium-catalyzed C-H bond functionalization of cyclopropanes has been shown to be a viable method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Oxidative radical ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives can lead to the formation of more complex cyclic systems. nih.govsemanticscholar.org

Maintaining the stereochemical integrity at the C3 position is crucial when performing reactions on the morpholine ring. Stereoretentive transformations are therefore highly desirable. While specific examples for this compound are scarce, polymer-supported synthesis methods have been developed for the stereoselective synthesis of morpholine-3-carboxylic acid derivatives, which proceed with high stereochemical control. nih.govresearchgate.net Such strategies could potentially be adapted for the functionalization of the this compound core while preserving the (R)-configuration at the C3 stereocenter.

Application as a Chiral Ligand Precursor in Asymmetric Catalysis

Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce enantiomerically enriched products. nih.gov The C2-symmetric design has been a particularly successful strategy in the development of chiral ligands. nih.gov While there is no direct evidence in the reviewed literature of this compound being used as a precursor for chiral ligands, its structure possesses features that are amenable to such applications. The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal centers.

The synthesis of chiral ligands often involves the derivatization of a chiral scaffold to introduce phosphorus, nitrogen, or other coordinating groups. For this compound, the nitrogen atom could be functionalized with a phosphine-containing arm, or the cyclopropyl group could be modified to incorporate additional coordinating moieties. The resulting ligands could then be complexed with transition metals such as rhodium, palladium, or iridium to form chiral catalysts for a variety of asymmetric transformations, including hydrogenation, C-C bond formation, and allylic substitution reactions. nih.gov

Role in Scaffold Diversity Generation and Library Synthesis for Chemical Space Exploration

The generation of diverse molecular scaffolds is a key strategy in drug discovery to explore a wide range of chemical space and identify novel bioactive compounds. nih.govopenaccessjournals.com this compound, with its multiple points of diversification, is a promising scaffold for the creation of chemical libraries.

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold to improve properties or find new intellectual property, is a common practice in medicinal chemistry. nih.gov The unique topology of the 3-cyclopropylmorpholine (B1422630) core makes it an interesting candidate for such endeavors.

Libraries of compounds based on this scaffold can be generated through combinatorial chemistry, where different substituents are systematically introduced at the nitrogen atom, and the cyclopropyl and morpholine rings are functionalized using the strategies described in section 4.2. This approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity.

Integration of this compound into Hybrid Molecular Systems

The unique structural features of this compound, namely the presence of a chiral center, a secondary amine, and a sterically demanding cyclopropyl group, make it a valuable component in the construction of hybrid molecules. These are molecules that combine two or more distinct pharmacophores or functional moieties to achieve enhanced or novel biological activities.

The incorporation of a cyclopropyl group is a known strategy in drug design to enhance metabolic stability. hyphadiscovery.com The high bond dissociation energy of the C-H bonds on the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This property is particularly advantageous when the cyclopropyl group is attached to a nitrogen atom, as it can prevent undesirable biotransformations that may lead to reactive metabolites. hyphadiscovery.com Therefore, integrating the this compound scaffold into a drug candidate can potentially improve its pharmacokinetic profile.

For instance, in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), the introduction of a cyclopropyl group at the 3-position of a heterocyclic core has been shown to be a viable strategy. researchgate.net While not involving a morpholine ring directly, the synthesis of 3-cyclopropyl-substituted 1-oxo-7-fluoro-3,4-dihydroisoquinoline-4-carboxamides demonstrates the utility of the cyclopropyl motif in creating potent enzyme inhibitors. researchgate.net This suggests that this compound could be similarly employed to generate novel inhibitors for various biological targets.

The morpholine ring itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. jchemrev.com Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable component in drug design. The secondary amine of the morpholine ring provides a convenient handle for further functionalization, allowing for the covalent linkage of this compound to other molecular fragments to create hybrid structures.

One potential application of this compound is in the development of G protein-coupled receptor (GPR) modulators. For example, patent literature describes 3-substituted 2-amino-indole derivatives as potential modulators of the GPR43 receptor. The diverse substitution patterns explored in these patents suggest that a cyclopropylmorpholine moiety could be incorporated to optimize the pharmacological properties of these compounds.

Reactivity Studies of this compound in Key Organic Transformations

The reactivity of this compound is primarily dictated by the secondary amine within the morpholine ring and the adjacent chiral center bearing the cyclopropyl group. The nitrogen atom is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Arylation: The secondary amine of this compound can readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. It can also participate in N-arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl morpholines. These reactions are fundamental for integrating the chiral scaffold into larger molecules.

Amide Bond Formation: The nucleophilic nitrogen can react with carboxylic acids, acid chlorides, or other activated carbonyl compounds to form amides. This is a common strategy for linking the this compound unit to other building blocks in the synthesis of complex molecules.

Multicomponent Reactions: The reactivity of the amine functionality allows this compound to be a valuable component in multicomponent reactions. A relevant example is the Castagnoli-Cushman reaction, which is used to synthesize substituted tetrahydroisoquinolines. In a variation of this reaction, cyclopropane carboxaldehyde can be used as one of the components to introduce a cyclopropyl group at the 3-position of the resulting heterocyclic core. researchgate.net This demonstrates the feasibility of using the cyclopropyl group of this compound to direct the stereochemical outcome of such transformations.

The table below summarizes some of the key organic transformations involving the reactive sites of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(R)-3-cyclopropylmorpholine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-(R)-3-cyclopropylmorpholine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | N-Aryl-(R)-3-cyclopropylmorpholine |

| Amide Formation | Carboxylic acid, Coupling agent (e.g., HATU) | N-Acyl-(R)-3-cyclopropylmorpholine |

It is important to note that while these are expected reactivities based on the functional groups present in this compound, detailed experimental studies specifically on this compound are limited in the public domain. The steric bulk of the cyclopropyl group may influence the reaction rates and yields compared to less hindered morpholine derivatives.

Theoretical and Computational Investigations of R 3 Cyclopropylmorpholine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

A DFT study of (R)-3-Cyclopropylmorpholine would typically involve:

Geometry Optimization: Determining the lowest-energy three-dimensional arrangement of atoms, which corresponds to the molecule's most stable structure.

Energy Calculations: Computing the total electronic energy, which can be used to compare the stability of different isomers or conformers.

Electronic Property Analysis: Calculating properties such as the distribution of electron density, atomic charges, and the energies of molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Hypothetical DFT Calculation Results for this compound

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Optimized Ground State Energy | -440.123 Hartrees | The total electronic energy of the most stable molecular geometry. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.3 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |

Ab Initio Calculations of Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For this compound, ab initio calculations would be employed to:

Accurately determine the optimized molecular geometry and vibrational frequencies.

Calculate precise electronic properties, such as electron correlation effects, which are crucial for a detailed understanding of bonding.

Provide benchmark energy values to validate results from less computationally demanding methods like DFT.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the morpholine (B109124) ring and the rotation of the cyclopropyl (B3062369) group mean that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms and their relative energies.

This analysis involves:

Systematic Search: Rotating the rotatable bonds in the molecule to identify all possible low-energy conformers.

Energy Minimization: Optimizing the geometry of each identified conformer to find its stable energy state.

Potential Energy Surface (PES) Mapping: A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters (e.g., bond lengths, angles). By mapping the PES, one can identify the lowest-energy conformations (valleys on the surface) and the energy barriers for converting between them (saddle points). This provides a complete picture of the molecule's conformational flexibility.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) (Illustrative) | Population (%) at 298 K (Illustrative) |

|---|---|---|---|

| A | Chair conformation, Cyclopropyl equatorial | 0.00 | 75.3% |

| B | Chair conformation, Cyclopropyl axial | 5.20 | 12.1% |

Prediction and Interpretation of Spectroscopic and Chiroptical Data

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structure.

For this compound, this would include:

Vibrational Spectroscopy (IR, Raman): Calculating the vibrational frequencies and intensities corresponding to the molecule's normal modes of vibration. These theoretical spectra can be compared with experimental results to confirm the presence of specific functional groups and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). Quantum chemical calculations can provide highly accurate predictions of chemical shifts, aiding in the assignment of complex experimental spectra.

Chiroptical Spectroscopy (ECD): Since the molecule is chiral, predicting its Electronic Circular Dichroism (ECD) spectrum is essential. The calculated ECD spectrum can be compared to an experimental one to determine the absolute configuration (R or S) of the molecule.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling a reaction involving this compound, researchers could:

Identify Reaction Pathways: Map the energetic path from reactants to products.

Locate Transition States: Identify the highest-energy structure along the reaction coordinate, which determines the reaction's activation energy.

Calculate Reaction Kinetics: Use transition state theory to estimate reaction rates and understand how factors like stereochemistry might influence reactivity. For example, a study could investigate the mechanism of N-alkylation or reactions involving the cyclopropyl group.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a dynamic view of molecular behavior.

For this compound, an MD simulation could:

Analyze Solvation: Study how solvent molecules (e.g., water) arrange themselves around the solute and how specific interactions, like hydrogen bonding with the morpholine nitrogen and oxygen, influence the molecule's conformation and stability.

Explore Dynamic Behavior: Observe the conformational changes of the molecule over time in a realistic, solvated environment.

Calculate Thermodynamic Properties: Determine properties such as the free energy of solvation, which is critical for understanding solubility and partitioning behavior between different phases.

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Opportunities for R 3 Cyclopropylmorpholine

Development of More Efficient and Sustainable Synthetic Methodologies

The future development of (R)-3-cyclopropylmorpholine as a readily accessible building block hinges on the creation of more efficient and sustainable synthetic routes. Current strategies often rely on multi-step sequences that may involve costly reagents and generate significant waste. Future research is anticipated to focus on several key areas to address these limitations.

One promising avenue is the advancement of catalytic asymmetric synthesis . The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, could enable the direct and highly enantioselective construction of the 3-substituted morpholine (B109124) core. For instance, asymmetric cyclopropanation of vinylcarbamates catalyzed by ruthenium complexes has shown high diastereoselectivity and enantioselectivity in producing cyclopropylamine (B47189) derivatives, a strategy that could be adapted for the synthesis of precursors to this compound acs.org. Similarly, catalytic asymmetric carbometalation of cyclopropenes followed by amination presents another innovative approach to enantiomerically enriched cyclopropylamines nih.gov.

Furthermore, biocatalytic methods are poised to offer a greener alternative. The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a rapidly growing field. bohrium.comrsc.orgrsc.org Research into engineering specific transaminases that can accept sterically demanding cyclopropyl (B3062369) ketones could provide a direct and highly enantioselective route to the chiral amine precursors of this compound under mild, aqueous conditions.

Additionally, the application of one-pot or tandem reaction sequences will be crucial for improving process efficiency. For example, a tandem sequential reaction involving hydroamination and asymmetric transfer hydrogenation has been effectively used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates organic-chemistry.org. Adapting such strategies to incorporate a cyclopropyl moiety would significantly streamline the synthesis of the target compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for high yields. | Development of novel, highly selective catalysts (metal-based or organocatalysts). |

| Biocatalysis | Environmentally friendly, high enantioselectivity, mild reaction conditions. | Enzyme engineering of transaminases for specific substrate acceptance. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower operational costs. | Design of compatible reaction sequences for streamlined synthesis. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The unique structural features of this compound, namely the strained cyclopropyl ring and the nucleophilic morpholine nitrogen, suggest a rich and largely unexplored chemical reactivity. Future research will likely delve into novel transformation pathways to generate a diverse range of derivatives.

A key area of interest is the selective ring-opening of the cyclopropyl group . The cyclopropyl ring can act as a latent functional group, and its selective cleavage can lead to the formation of more complex acyclic or heterocyclic structures. For example, ring-opening reactions of cyclopropylamines under acidic conditions can lead to the formation of various functionalized products nih.gov. Similarly, electrochemical methods have been developed for the oxidative ring-opening of cyclopropylamides to synthesize 1,3-oxazines chemistryviews.org. Investigating the regioselective and stereoselective ring-opening of this compound could unlock access to novel molecular scaffolds.

Another important research direction is the functionalization of the morpholine ring . While N-functionalization is a common strategy, selective C-H functionalization of the morpholine backbone presents a more advanced challenge and a significant opportunity. Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could be applied to introduce substituents at various positions on the morpholine ring, thereby expanding the chemical space accessible from this building block researchgate.net.

Furthermore, the development of asymmetric cycloaddition reactions using the cyclopropylamine moiety as a three-carbon synthon is a compelling prospect. Asymmetric [3+2] photocycloadditions of cyclopropylamines have been shown to produce enantioenriched heterocyclic products, and exploring similar reactivity for this compound could lead to the synthesis of complex polycyclic systems with high stereocontrol rsc.org.

Advanced Applications in Materials Science and Polymer Chemistry (if applicable)

While the primary focus for this compound has been in medicinal chemistry, its unique structure suggests potential, albeit less explored, applications in materials science and polymer chemistry.

The incorporation of the rigid and chiral cyclopropylmorpholine moiety into polymer backbones could lead to the development of novel materials with interesting properties. For instance, the organocatalytic ring-opening polymerization of morpholin-2-ones has been used to create functionalized polyesters nih.govacs.org. Investigating the synthesis and polymerization of monomers derived from this compound could result in biodegradable polymers with tunable thermal and mechanical properties. The chirality of the monomer unit could also impart specific optical properties to the resulting polymer.

Additionally, the synthesis of cyclopropane-containing polymers is an area of growing interest. New cyclopropyl methacrylate (B99206) monomers have been prepared and polymerized to create materials with reactive, UV-sensitive fragments, suggesting applications in microelectronics and optics . Derivatives of this compound could be designed as monomers for similar polymerizations, potentially leading to chiral, functional materials.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry and automated synthesis platforms represents a significant future opportunity.

Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or fast reactions that may be involved in the synthesis of this compound. Flow chemistry has been successfully applied to the synthesis of chiral active pharmaceutical ingredients and their intermediates, often utilizing immobilized catalysts or enzymes rsc.orgnih.gov. Developing a continuous flow synthesis for this compound would not only improve efficiency but also facilitate easier scale-up.

Automated synthesis platforms offer the potential for high-throughput synthesis and optimization of reaction conditions. These platforms can be used to rapidly screen different catalysts, solvents, and other reaction parameters to identify the optimal conditions for the synthesis of this compound and its derivatives nih.govresearchgate.netscribd.com. The automated formation of saturated N-heterocycles has been demonstrated, showcasing the feasibility of applying this technology to the synthesis of complex cyclic amines researchgate.net.

Addressing Challenges in Industrial-Scale Enantiopure Production and Derivatization

The successful translation of this compound from a laboratory-scale building block to a commercially available reagent requires addressing the challenges associated with industrial-scale enantiopure production . While biocatalytic methods show promise, achieving high substrate concentrations and efficient product isolation are key hurdles. For example, transaminase-catalyzed reactions can suffer from product inhibition, although methods using ion-exchange resins for in situ product removal have been developed to overcome this issue at concentrations up to 50 g/L acs.org. Further process optimization and engineering will be necessary for cost-effective large-scale production.

Another challenge lies in the development of robust and scalable methods for the derivatization of this compound. The ability to efficiently and selectively introduce a variety of functional groups is crucial for its utility in drug discovery and other applications. This will require the development of purification techniques that can effectively separate closely related derivatives on a large scale. Crystallization-assisted asymmetric synthesis, where the desired enantiomer is selectively crystallized from the reaction mixture, is an emerging strategy that could be explored for both the production and purification of this compound and its derivatives nih.gov.

| Challenge | Potential Solution | Research Focus |

| Low substrate concentration in biocatalysis | In situ product removal, enzyme immobilization. | Development of robust enzyme formulations and reactor designs. |

| Product inhibition in enzymatic reactions | Use of ion-exchange resins, crystallization-assisted methods. | Process engineering for efficient product separation. |

| Scalable purification of enantiopure derivatives | Chiral chromatography, diastereomeric crystallization. | Development of cost-effective and high-throughput separation technologies. |

Opportunities in Supramolecular Chemistry and Self-Assembly Processes

The defined three-dimensional structure and chirality of this compound make it an intriguing candidate for applications in supramolecular chemistry and self-assembly . Chiral building blocks are known to direct the formation of ordered supramolecular structures with specific handedness researchgate.net.

Future research could explore the design of derivatives of this compound that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular architectures. The self-assembly of such chiral building blocks could lead to the formation of nanotubes, vesicles, or gels with chiral properties. These materials could have applications in areas such as chiral recognition, asymmetric catalysis, and drug delivery. The diastereoselective assembly of achiral constituents into complex covalent architectures has been demonstrated, highlighting the potential for chiral building blocks to control the stereochemistry of self-assembled systems nih.gov. The principles of chirality transfer from the molecular to the supramolecular level are a fundamental area of research where this compound could serve as a valuable model system acs.org.

Q & A

Q. What are the optimized synthetic routes for (R)-3-Cyclopropylmorpholine, and how can enantiomeric purity be ensured?

The synthesis typically involves cyclization of cyclopropylamine derivatives with diethylene glycol under acidic conditions. A common approach includes using sulfuric acid as a catalyst under reflux to promote ring closure . To ensure enantiomeric purity, chiral resolution techniques such as preparative chiral HPLC or enzymatic kinetic resolution are recommended. For example, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) columns can separate enantiomers effectively . Post-synthesis validation via polarimetry or circular dichroism (CD) spectroscopy is critical to confirm the R-configuration .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and chiral integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the morpholine ring structure and cyclopropyl substitution patterns. NOESY experiments help verify stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula accuracy .

- Chiral HPLC: Columns like Chiralpak® IA or IB provide baseline separation of enantiomers, ensuring >99% enantiomeric excess (ee) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do stereochemical differences between (R)- and (S)-enantiomers affect pharmacological activity in receptor-binding studies?

The R-enantiomer may exhibit higher affinity for specific targets (e.g., G-protein-coupled receptors) due to spatial compatibility with chiral binding pockets. For example, comparative assays using radioligand binding (e.g., ³H-labeled ligands) can quantify dissociation constants (Kd) for each enantiomer . Computational docking studies (e.g., AutoDock Vina) further predict binding poses, highlighting steric and electronic mismatches for the S-form .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Reproducibility Checks: Verify experimental conditions (pH, solvent, temperature) across studies, as slight variations can alter activity .

- Chiral Purity Reassessment: Contamination by the S-enantiomer (even 1–2%) may skew results. Reanalyze samples via chiral HPLC .

- Meta-Analysis: Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers or methodological biases .

Q. What strategies are recommended for designing in vitro assays to study this compound’s metabolic stability?

- Liver Microsomal Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS over time to calculate half-life (t½) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values indicate potency .

- Cross-Species Comparisons: Test parallel samples from rat, dog, and human microsomes to predict interspecies metabolic differences .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced target selectivity?

- QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopropyl ring size) with activity. Use software like Schrödinger’s QikProp to predict ADMET properties .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over nanosecond timescales to identify stable binding conformations and potential off-target effects .

Methodological Notes

- Ethical Compliance: Ensure all pharmacological studies adhere to institutional ethics guidelines, particularly for in vivo experiments. Include detailed protocols for animal welfare and data transparency .

- Data Reporting: Use standardized formats (e.g., FAIR principles) to share synthetic procedures, analytical data, and bioactivity results, enhancing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.